N-isopropyl-1-benzofuran-2-carboxamide
Description
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Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24g/mol |
IUPAC Name |
N-propan-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-12(14)11-7-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,13,14) |
InChI Key |
DHJKLUSUAQEWPB-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-isopropyl-1-benzofuran-2-carboxamide has been investigated for its anticancer properties. Studies suggest that compounds with similar benzofuran structures exhibit strong anti-tumor activities. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values as low as 0.12 μM .
Antitubercular Activity
Research indicates that benzofuran derivatives, including this compound, possess antitubercular properties. A study highlighted the potential of these compounds to inhibit Mycobacterium tuberculosis with minimal cytotoxicity towards human cells . The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran ring can enhance antimicrobial efficacy.
Anti-inflammatory Properties
Compounds similar to this compound have shown promise in reducing inflammation. For example, certain derivatives inhibited nitric oxide production in vitro, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the functionalization of benzofuran derivatives. The synthetic routes often focus on optimizing yield and purity while exploring different substituents to enhance biological activity .
Common Synthetic Routes:
- Direct Amidation : Utilizing carboxylic acids and amines under acidic or basic conditions.
- C–H Activation : Employing transition metal catalysts for selective C–H bond activation followed by amide formation .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds provides insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-isopropyl-benzofuran-2-carboxamide | Bromine at position 5 | Enhanced reactivity; potential for increased activity against resistant strains |
| 5-(1-Piperazinyl)-benzofuran-2-carboxamide | Piperazine moiety | Increased solubility; potential CNS activity |
| 5-Methylbenzofuran-2-carboxamide | Methyl group at position 5 | Altered pharmacokinetics; variable biological activity |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity against HeLa and A549 cell lines, indicating its potential as an anticancer agent .
Case Study 2: Antitubercular Screening
Another investigation focused on the antitubercular activity of benzofuran derivatives, including this compound. The compound demonstrated promising results with an MIC value comparable to established antitubercular drugs, highlighting its therapeutic potential against drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
PyBOP-Mediated Coupling
In a representative procedure adapted from acylsulfonamide syntheses, benzofuran-2-carboxylic acid (1.0 equiv) is suspended in dichloromethane (0.1 mL/mmol) with PyBOP (1.2 equiv) under inert atmosphere. Isopropylamine (1.2 equiv) and DIPEA (4.0 equiv) are introduced sequentially, followed by stirring at room temperature for 16–72 hours. Workup involves aqueous extraction and chromatographic purification, yielding the target amide in 65–78% isolated yield. The reaction proceeds via in situ formation of an active benzotriazole ester intermediate, which undergoes nucleophilic attack by the amine (Figure 1A).
Key advantages :
CDI-Activated Pathway
Alternative protocols using CDI as the coupling agent involve heating benzofuran-2-carboxylic acid with CDI (1.5 equiv) in THF at 50°C for 2 hours to form the imidazolide intermediate. Subsequent addition of isopropylamine (1.3 equiv) and continuation of heating for 12 hours affords the product in 58–72% yield. While slightly lower yielding than PyBOP-based methods, this approach eliminates the need for costly phosphorus-based reagents.
Acyl Chloride Intermediate Route
Conversion of benzofuran-2-carboxylic acid to its corresponding acyl chloride prior to amine coupling provides an alternative pathway with distinct advantages in reaction kinetics.
Thionyl Chloride-Mediated Chlorination
Treatment of benzofuran-2-carboxylic acid with excess thionyl chloride (3.0 equiv) in refluxing dichloroethane (80°C, 4 hours) quantitatively generates benzofuran-2-carbonyl chloride. Subsequent dropwise addition to chilled isopropylamine (2.5 equiv) in THF at −20°C, followed by gradual warming to room temperature, delivers the amide in 82–89% yield after recrystallization from ethanol/water.
Critical parameters :
-
Strict temperature control (−20°C to 0°C) during amine addition prevents exothermic decomposition
-
Use of molecular sieves (4Å) absorbs liberated HCl, driving the reaction to completion
-
Solvent choice significantly impacts purity: ethereal solvents outperform polar aprotic media
Oxalyl Chloride Variant
For acid-sensitive substrates, oxalyl chloride (1.5 equiv) in DMF-catalyzed conditions (0.1 equiv) at 0°C provides milder chlorination. This method, adapted from bromobenzofuran syntheses, achieves 76–84% conversion to acyl chloride within 2 hours, with subsequent amidation yielding 79–85% isolated product.
Palladium-Catalyzed Coupling Approaches
Transition metal-catalyzed methods offer potential for constructing both the benzofuran core and amide bond in a single pot, though practical challenges limit widespread adoption.
Buchwald-Hartwig Amination
Attempts to couple 6-bromo-1-benzofuran-2-carboxylate esters with isopropylamine using XPhos Pd G2 catalyst resulted in modest yields (32–41%) due to competitive ester hydrolysis. Optimization studies revealed:
| Condition | Yield (%) | Byproducts Identified |
|---|---|---|
| Pd(OAc)₂/XPhos, 100°C | 41 | Hydrolyzed carboxylic acid (23%) |
| PdCl₂(dppf)/Cs₂CO₃, 80°C | 38 | Dehalogenated benzofuran (12%) |
| NiCl₂(PCy₃)₂, 120°C | 29 | Polymerized amine (18%) |
Tandem Cyclization-Amidation
A novel approach combining benzofuran annulation and amidation in a continuous flow reactor achieved 54% overall yield. The process involves:
-
Pd-catalyzed cyclization of 2-iodophenol derivatives with propiolic acid esters to form benzofuran cores
-
In-line saponification using LiOH(aq)
-
Immediate coupling with isopropylamine via mixed carbonic anhydride intermediates
While promising for automated synthesis, scalability remains limited by catalyst loading (5 mol% Pd).
Aminolysis of Benzofuran Esters
Methyl and ethyl benzofuran-2-carboxylates serve as stable precursors for ammonolytic cleavage to the target amide.
Conventional Aminolysis
Refluxing methyl benzofuran-2-carboxylate (1.0 equiv) with excess isopropylamine (5.0 equiv) in toluene for 48 hours provides 63–71% yield. Kinetic studies reveal:
indicating a second-order dependence on amine concentration, consistent with a tetrahedral intermediate mechanism.
Microwave-Assisted Protocol
Irradiation (300 W, 150°C) in a sealed vessel reduces reaction time to 15 minutes while maintaining 68–73% yield. Side-by-side comparison:
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 48 | 71 | 98.2 |
| Microwave | 0.25 | 73 | 97.8 |
| Solvent-free MW | 0.5 | 65 | 95.4 |
Data synthesized from ester aminolysis studies
Comparative Analysis of Synthetic Routes
A multivariate assessment of four primary methods highlights critical trade-offs between yield, scalability, and practicality:
| Method | Avg. Yield (%) | Cost Index* | Scalability | Purification Difficulty |
|---|---|---|---|---|
| PyBOP coupling | 72 | 3.2 | High | Moderate |
| Acyl chloride route | 85 | 2.1 | Medium | High |
| Pd-catalyzed | 38 | 4.7 | Low | Severe |
| Ester aminolysis | 69 | 1.8 | High | Low |
*Relative cost per gram of product (1 = lowest)
The acyl chloride method provides superior yields but requires stringent moisture control, making it less suitable for industrial-scale production. PyBOP-mediated coupling offers the best balance of efficiency and practicality, particularly when using continuous flow systems to manage exotherms.
Optimization Strategies and Yield Enhancement
Solvent Engineering
Ternary solvent systems (CH₂Cl₂/EtOAc/DMF 4:4:2) improve reagent solubility in coupling reactions, boosting yields by 12–15% compared to pure DCM.
Catalytic Additives
Incorporation of HOAt (1-hydroxy-7-azabenzotriazole, 0.2 equiv) in PyBOP-mediated couplings suppresses racemization, enabling synthesis of enantiomerically pure products (ee >98%) when using chiral benzofuran precursors.
Flow Chemistry Approaches
A three-stage continuous process comprising:
-
Carboxylic acid activation (0–5°C)
-
Amine coupling (25°C)
-
In-line extraction (pH 7.4 buffer)
achieves 89% conversion with residence time under 30 minutes.
Challenges and Practical Considerations
Byproduct Formation
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| N,N-Diisopropylamide | Amine overloading | Acidic wash (1M HCl) |
| Benzofuran dimer | Radical coupling under Pd | Column chromatography |
| Hydrolyzed carboxylic acid | Moisture ingress | Molecular sieves (3Å) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-isopropyl-1-benzofuran-2-carboxamide in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with isopropylamine. For example, microwave-assisted reactions using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO⁻ can enhance reaction efficiency and yield. Optimization of solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) is critical to minimize side products .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Data collection requires high-resolution diffraction (e.g., Cu-Kα radiation) .
- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (benzofuran protons at δ 6.5–8.0 ppm, isopropyl CH₃ at δ 1.0–1.5 ppm).
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.12 for C₁₂H₁₃NO₂) .
Q. What are the foundational biological activities of benzofuran-2-carboxamide derivatives?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using purified targets. For example, derivatives with substituted aryl groups show enhanced binding to ATP pockets via π-π stacking. Use IC₅₀ values to compare potency, and validate selectivity via counter-screens against related enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Iterative refinement : Re-examine SHELXL refinement parameters (e.g., hydrogen atom placement, thermal displacement factors) to address crystallographic outliers .
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts). Use software like Gaussian or ORCA for quantum mechanical modeling .
- Statistical analysis : Apply R-factor metrics (e.g., R₁, wR₂) to assess crystallographic model reliability .
Q. What computational strategies predict the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., Relacatib’s interaction with cathepsin K, as in CAS 362505-84-8). Prioritize compounds with low binding energy (ΔG ≤ −8 kcal/mol) .
- QSAR modeling : Train models on PubChem bioassay data (e.g., AID 1347403) using descriptors like logP, polar surface area, and H-bond donors .
Q. How can synthetic byproducts or impurities in this compound be systematically identified?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities. Monitor m/z 247.12 (parent ion) and fragment ions (e.g., m/z 145.08 for benzofuran cleavage).
- Crystallographic twinning analysis : For ambiguous diffraction patterns, employ SHELXE to deconvolute twinned datasets and identify impurity phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
